molecular formula C14H21BrN2O5S B501691 4-bromo-2,5-dimethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide CAS No. 898654-42-7

4-bromo-2,5-dimethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide

Cat. No.: B501691
CAS No.: 898654-42-7
M. Wt: 409.3g/mol
InChI Key: YICZKULHBMABQN-UHFFFAOYSA-N
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Description

4-bromo-2,5-dimethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom, two methoxy groups, and a morpholine moiety attached to a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2,5-dimethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide typically involves multiple steps. One common method includes the bromination of 2,5-dimethoxyaniline followed by sulfonation and subsequent reaction with morpholine. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2,5-dimethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

4-bromo-2,5-dimethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2,5-dimethoxyphenethylamine: A compound with similar structural features but different functional groups.

    2,5-dimethoxy-4-bromoamphetamine: Another related compound with psychoactive properties.

    4-bromo-2,5-dimethoxybenzaldehyde: A compound used in organic synthesis with similar aromatic substitution patterns.

Uniqueness

4-bromo-2,5-dimethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide is unique due to the presence of the morpholine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Biological Activity

4-bromo-2,5-dimethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article discusses its biological properties, mechanisms of action, and relevant research findings.

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C13H18BrN3O3S
  • Molecular Weight : 357.27 g/mol
  • IUPAC Name : this compound

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of sulfonamides have been shown to possess antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for DNA and RNA synthesis.

Anticancer Activity

Research has also highlighted the potential anticancer properties of sulfonamide derivatives. A study focusing on related compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Compound Cancer Type IC50 (µM) Mechanism
Compound ABreast Cancer15Apoptosis
Compound BColon Cancer10Cell Cycle Arrest
4-bromo...Lung CancerTBDTBD

Interaction with Proteins

The interaction of this compound with human serum albumin (HSA) has been investigated using spectroscopic techniques. These studies reveal that the compound binds to HSA through hydrophobic interactions and hydrogen bonding, which may influence its pharmacokinetic properties.

Case Studies and Research Findings

  • Pharmacokinetics and Binding Studies :
    • A study utilized multi-spectroscopic methods to analyze the binding affinity of the compound to HSA. The binding constant was found to be moderate, indicating a stable interaction that could affect drug distribution in vivo .
  • Anticancer Efficacy :
    • In vitro assays demonstrated that the compound inhibited the growth of lung cancer cells significantly, with an IC50 value that suggests potent anticancer activity . Further investigations are needed to elucidate the precise mechanisms involved.
  • Toxicity Assessments :
    • Preliminary toxicity studies indicated no mutagenic effects; however, potential hepatotoxicity was noted at higher concentrations, warranting further investigation into its safety profile .

Properties

IUPAC Name

4-bromo-2,5-dimethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O5S/c1-20-12-10-14(13(21-2)9-11(12)15)23(18,19)16-3-4-17-5-7-22-8-6-17/h9-10,16H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICZKULHBMABQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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